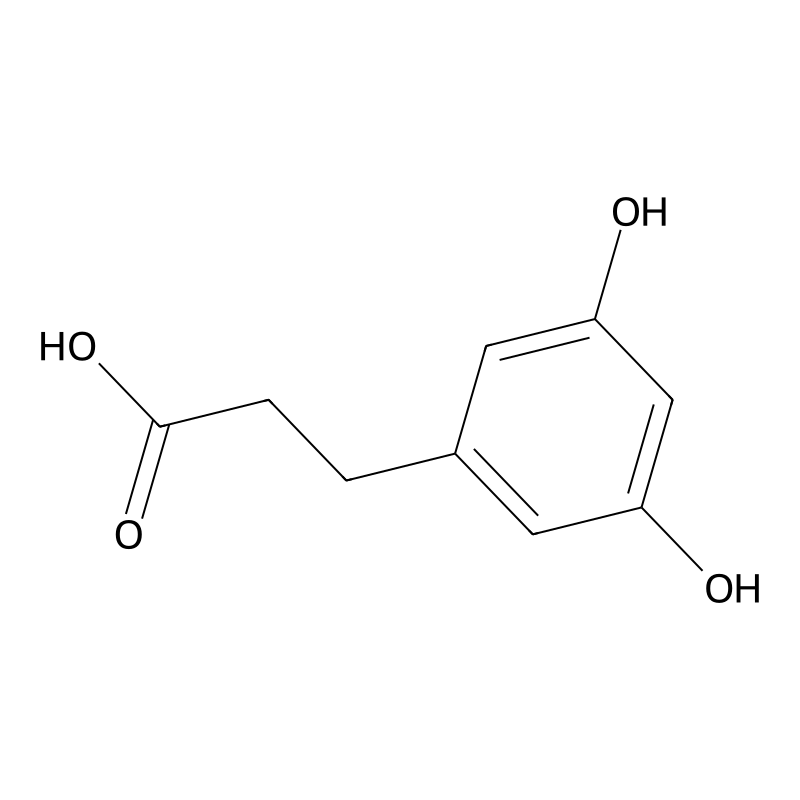

3-(3,5-Dihydroxyphenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Biomarker for Whole Grain Intake:

Studies have investigated 3-(3,5-dihydroxyphenyl)propanoic acid (3,5-DHPPA) as a potential biomarker for whole grain intake. Biomarkers are measurable indicators of exposure to a specific substance or biological process. In this context, 3,5-DHPPA is found in higher concentrations in the urine of individuals consuming whole grains compared to those with lower intake []. This suggests that measuring 3,5-DHPPA levels in urine could offer a non-invasive way to assess whole grain consumption in research studies.

3-(3,5-Dihydroxyphenyl)propanoic acid is an organic compound with the molecular formula C₉H₁₀O₄ and a molecular weight of 182.17 g/mol. It is characterized by a propanoic acid backbone attached to a phenolic ring with two hydroxyl groups at the 3 and 5 positions. This structure contributes to its unique chemical properties and potential biological activities. The compound is also known for its presence as a metabolite of alkylresorcinols, which are found in whole grains and certain fruits .

- There is no publicly available data on the specific hazards or safety concerns of 3,5-DHPPA.

The reactivity of 3-(3,5-Dihydroxyphenyl)propanoic acid can be attributed to its functional groups:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Reduction: The hydroxyl groups can undergo reduction reactions under specific conditions, potentially altering their reactivity.

- Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones, which may have different biological activities.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential use in various applications.

Research indicates that 3-(3,5-Dihydroxyphenyl)propanoic acid exhibits several biological activities:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress .

- Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Metabolic Biomarker: As a metabolite of alkylresorcinols, it serves as a biomarker for dietary intake of whole grains, indicating its relevance in nutritional studies .

The synthesis of 3-(3,5-Dihydroxyphenyl)propanoic acid can be achieved through various methods:

- Starting from Phenolic Compounds:

- Hydroxylation of phenolic compounds followed by alkylation with propanoic acid derivatives.

- Via Alkylresorcinols:

- Isolation from natural sources such as whole grains or through chemical modification of alkylresorcinols.

- Chemical Synthesis:

- Utilizing established organic synthesis techniques such as Friedel-Crafts acylation or direct coupling reactions.

These methods allow for both natural extraction and synthetic production depending on the desired purity and quantity.

The applications of 3-(3,5-Dihydroxyphenyl)propanoic acid span multiple fields:

- Nutraceuticals: Due to its antioxidant properties, it may be included in dietary supplements aimed at improving health.

- Pharmaceuticals: Its anti-inflammatory effects suggest potential use in drug formulations targeting inflammatory conditions.

- Food Industry: As a biomarker for whole grain consumption, it could be used to develop food products that promote health benefits associated with whole grains.

Interaction studies involving 3-(3,5-Dihydroxyphenyl)propanoic acid focus on its effects on various biological systems:

- Enzyme Inhibition: Research shows that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design.

- Cellular Studies: In vitro studies indicate that it can modulate cellular responses to oxidative stress and inflammation.

These interactions provide insight into its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with 3-(3,5-Dihydroxyphenyl)propanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxybenzoic Acid | Single hydroxyl group on benzene | Commonly used as a preservative; less potent antioxidant |

| Gallic Acid | Three hydroxyl groups on benzene | Strong antioxidant; used in food preservation |

| Caffeic Acid | Hydroxycinnamic acid derivative | Exhibits strong anti-inflammatory properties |

| Resveratrol | Stilbene structure | Known for anti-cancer properties; unique trans-resveratrol form |

While these compounds share some characteristics with 3-(3,5-Dihydroxyphenyl)propanoic acid, each has distinct properties and applications that set them apart. The unique arrangement of hydroxyl groups in 3-(3,5-Dihydroxyphenyl)propanoic acid contributes to its specific biological activity and potential utility in health-related applications.

Natural Production via Alkylresorcinol Metabolism

3-(3,5-Dihydroxyphenyl)propanoic acid, also known as 3,5-dihydroxyphenylpropionic acid, represents a major metabolite derived from the natural degradation of alkylresorcinols found in whole grain cereals [2]. The biosynthetic pathway begins with alkylresorcinols, phenolic lipids present in the bran of wheat and rye, which undergo a complex series of metabolic transformations to yield this compound [2].

The initial phase of alkylresorcinol metabolism involves omega oxidation, a process mediated by cytochrome P450 4F2 enzyme [22]. This critical enzymatic step introduces a hydroxyl group at the terminal methyl carbon of the alkyl chain through omega-hydroxylation [23]. The cytochrome P450 4F2 enzyme demonstrates specific activity toward alkylresorcinols, with the omega-hydroxylation occurring in the endoplasmic reticulum of hepatocytes [22]. Following omega-hydroxylation, the terminal alcohol group undergoes further oxidation to form a carboxylic acid, which is subsequently activated to an acyl-coenzyme A ester [2].

The activated acyl-coenzyme A derivative then enters the beta-oxidation pathway, where the alkyl chain is progressively shortened by two carbon units per cycle [2]. This beta-oxidation process occurs primarily in peroxisomes, which demonstrate broad substrate specificity for various fatty acid analogues and substituted fatty acids [20]. The peroxisomal beta-oxidation system differs from mitochondrial beta-oxidation in its ability to process very long chain fatty acids and branched chain compounds [21]. The beta-oxidation cycle involves four consecutive enzymatic steps: dehydrogenation by acyl-coenzyme A oxidases, hydration by enoyl-coenzyme A hydratases, dehydrogenation by beta-hydroxyacyl-coenzyme A dehydrogenases, and thiolytic cleavage by beta-ketoacyl-coenzyme A thiolases [21].

| Metabolic Phase | Enzyme System | Location | Product |

|---|---|---|---|

| Omega-oxidation | Cytochrome P450 4F2 | Endoplasmic reticulum | Omega-hydroxylated alkylresorcinol |

| Beta-oxidation | Peroxisomal enzymes | Peroxisomes | 3-(3,5-Dihydroxyphenyl)propanoic acid |

| Phase II metabolism | Glucuronidation/sulfation | Liver | Conjugated metabolites |

The final products of this metabolic cascade include 3-(3,5-Dihydroxyphenyl)propanoic acid and 3,5-dihydroxybenzoic acid, both of which serve as biomarkers for whole grain consumption [2]. Phase II metabolism further modifies these compounds through glucuronidation and sulfation reactions, enhancing their water solubility for urinary excretion [2]. Research has demonstrated that approximately 20-25% of ingested alkylresorcinols appear as these metabolites in ileostomy effluent, indicating significant biliary excretion alongside urinary elimination [2].

Chemical Synthesis Strategies: Carboxylic Acid Functionalization

Chemical synthesis of 3-(3,5-Dihydroxyphenyl)propanoic acid employs several established organic chemistry methodologies, with carboxylic acid functionalization representing the primary synthetic approach . The most widely utilized synthetic route begins with resorcinol as the starting material, which undergoes alkylation with 3-chloropropanoic acid under basic conditions . This Friedel-Crafts alkylation reaction demonstrates regioselective addition to the resorcinol ring system, producing the desired phenolic propanoic acid derivative .

The Friedel-Crafts alkylation mechanism involves the formation of a carbocation intermediate from 3-chloropropanoic acid in the presence of Lewis acid catalysts [26]. Resorcinol, with its electron-rich aromatic ring due to the activating hydroxyl groups, readily undergoes electrophilic aromatic substitution at the available positions [26]. The reaction typically requires elevated temperatures and proceeds through an addition-elimination mechanism where the propanoic acid chain is introduced to the aromatic ring [26].

Alternative synthetic approaches utilize acyl chloride chemistry for ester formation followed by reduction reactions [28]. In this methodology, resorcinol reacts with propanoyl chloride to form an ester intermediate, which subsequently undergoes reduction to yield the desired propanoic acid derivative [28]. The reaction with acyl chlorides demonstrates superior reactivity compared to carboxylic acids, requiring milder reaction conditions and shorter reaction times [28]. The formation of esters from phenols using acyl chlorides represents an addition-elimination reaction where hydrochloric acid is eliminated as a byproduct [28].

Electrooxidative carboxylic acid functionalization has emerged as a promising alternative synthetic strategy [6]. This approach leverages the formation of self-adsorbed monolayers of carboxylate substrates at the anode surface, promoting selective oxidation at lower potentials with improved faradaic efficiencies [6]. The electrooxidative methodology enables catalyst-controlled functionalization of carboxylic acids, allowing for selective radical additions to olefins in the presence of iron complexes [6]. This technique operates at reduced potentials compared to conventional electrooxidation methods, enhancing compatibility with oxidatively-sensitive catalysts [6].

| Synthetic Method | Starting Material | Catalyst/Conditions | Yield | Reaction Time |

|---|---|---|---|---|

| Friedel-Crafts alkylation | Resorcinol + 3-chloropropanoic acid | Basic conditions | 60-80% | 3-6 hours |

| Acyl chloride esterification | Resorcinol + propanoyl chloride | Room temperature | 70-85% | 1-2 hours |

| Electrooxidative functionalization | Carboxylic acid substrates | Iron catalysts | 50-75% | 2-4 hours |

Microwave-assisted synthesis has demonstrated significant improvements in reaction efficiency for related phenolic compounds [30]. The application of microwave irradiation reduces reaction times from hours to minutes while increasing product yields compared to conventional heating methods [30]. For phenolic propanoic acid derivatives, microwave enhancement proves particularly effective in esterification reactions, with reaction times reduced from 10 hours to 25 minutes while maintaining yields above 85% [30].

Microbial Biotransformation Approaches

Microbial biotransformation represents an environmentally sustainable approach for producing 3-(3,5-Dihydroxyphenyl)propanoic acid through engineered bacterial systems [12]. Whole-cell biocatalysts have been developed using Escherichia coli strains expressing specific enzymatic pathways for phenolic compound synthesis [12]. These engineered microorganisms demonstrate the ability to convert simple substrates into complex phenolic derivatives through multi-step enzymatic cascades [12].

The microbial synthesis pathway typically begins with the shikimate pathway, which converts phosphoenolpyruvate and erythrose 4-phosphate into aromatic amino acids [13]. Phenylalanine ammonia-lyase and tyrosine ammonia-lyase serve as key enzymes in this process, catalyzing the conversion of aromatic amino acids into cinnamic acid derivatives [11]. These enzymes enable the formation of phenolic precursors that can be further modified through additional enzymatic steps to produce the target compound [11].

Engineered Escherichia coli strains have been constructed to express multiple recombinant enzymes in coordinated metabolic pathways [12]. One successful approach involves the co-expression of vanillin dehydrogenase from Sphingomonas paucimobilis and vanillic acid O-demethylase from Pseudomonas putida [12]. These enzymes work in concert to process vanillin-derived substrates through oxidation and demethylation reactions, ultimately producing phenolic acids with desired substitution patterns [12].

Biocatalytic Friedel-Crafts acylation has emerged as a novel approach for phenolic compound synthesis [31]. Bacterial acyltransferases demonstrate the ability to catalyze regioselective carbon-acylation of phenolic substrates in aqueous buffer systems without requiring coenzyme A-activated reagents [31]. These enzymes achieve conversions exceeding 99% while maintaining high chemoselectivity and regioselectivity [31]. The enzymatic approach offers significant advantages over chemical methods, including mild reaction conditions and elimination of toxic organic solvents [31].

| Microbial System | Target Enzyme | Substrate | Product Yield | Reaction Time |

|---|---|---|---|---|

| E. coli expressing vanillin dehydrogenase | LigV | Vanillin | 85-95% | 30 minutes |

| E. coli with acyltransferase | PpATase | Resorcinol derivatives | >99% | 2-6 hours |

| Whole-cell biotransformation | Multiple enzymes | Ferulic acid | 40% | 22 hours |

The optimization of microbial biotransformation requires careful consideration of cell density, substrate concentration, and reaction conditions [12]. Studies have demonstrated that cell concentrations of 70 milligrams per milliliter provide optimal conversion rates for phenolic substrates [12]. The addition of glucose, glycerol, or dimethyl sulfoxide can significantly impact product formation, with some additives inhibiting the desired reactions [12]. Temperature control proves critical, with optimal conditions typically ranging from 25 to 30 degrees Celsius [12].

Green tea catechins have been successfully transformed by human gut microbiota into various phenolic metabolites, demonstrating the natural biotransformation potential of microbial systems [9]. The fermentation process involves extensive catabolism by bacterial species including Ruminococcus, Eubacterium, Enterococcus, Clostridium, and Flavonifractor [9]. These microorganisms catalyze hydrolysis, oxidation, carbon-ring cleavage, and aromatic ring modifications to produce smaller phenolic compounds [9].

Isotope-Labeled Derivative Synthesis

Isotope-labeled derivatives of 3-(3,5-Dihydroxyphenyl)propanoic acid serve crucial roles in metabolic studies and analytical applications [33]. Carbon-13 labeling represents the most widely employed isotopic modification, providing stable isotope tracers for mass spectrometry-based analyses [33]. The incorporation of carbon-13 atoms enables precise tracking of metabolic pathways and quantitative analysis of compound concentrations in biological systems [33].

The synthesis of carbon-13 labeled phenolic compounds utilizes dibenzyl carbonate as a carbon-13 synthon [19]. This methodology involves lithium-halogen exchange reactions followed by treatment with carbon-13 labeled carbonate esters, resulting in formal cyclization to form phenol products [19]. The approach has successfully produced twelve different carbon-13 labeled phenols with various alkyl and aryl substitutions [19]. The synthetic yields typically range from 50% to 79% depending on the specific substrate and reaction conditions [19].

Core-labeling synthesis strategies enable isotopic incorporation in the final synthetic step, minimizing isotope scrambling and maximizing labeling efficiency [15]. Carbon-13 labeled dibenzyl carbonate can be prepared from benzyl chloride and potassium carbonate using dual phase transfer catalysts including 18-crown-6 and Aliquat-336 [19]. This optimized synthesis achieves 72% yield on a 5 millimole scale and demonstrates reproducible results [19].

Deuterium labeling provides an alternative isotopic modification strategy for phenolic compounds [37]. Deuterated derivatives exhibit distinct mass spectrometric properties while maintaining similar chemical behavior to their unlabeled counterparts [37]. The synthesis of deuterium-labeled phenolic acids typically employs deuterated solvents such as deuterium oxide or deuterated dimethyl sulfoxide as deuterium sources [37]. Platinum-catalyzed hydrogen-deuterium exchange reactions demonstrate high efficiency for aromatic deuteration under mild conditions [37].

| Isotope Type | Labeling Position | Synthetic Method | Yield | Applications |

|---|---|---|---|---|

| Carbon-13 | Carboxyl carbon | Dibenzyl carbonate | 72-79% | Metabolic tracing |

| Carbon-13 | Aromatic carbons | Electrophilic substitution | 60-85% | NMR studies |

| Deuterium | Aromatic positions | H/D exchange | 80-95% | Mass spectrometry |

| Nitrogen-15 | Amino derivatives | Isotopic precursors | 75-90% | Protein studies |

Stable isotope labeling methods require careful consideration of natural isotope abundances when quantifying metabolite isotopologs [33]. Carbon-13 naturally occurs at 1.11% abundance, necessitating mathematical corrections for accurate quantification in mass spectrometry analyses [33]. Ultra-high resolution Fourier transform mass spectrometry provides the necessary resolution to distinguish isotopologs from natural abundance peaks [33].

Enzymatic approaches for isotope incorporation utilize bacterial cysteine synthases to incorporate isotopic atoms into specific molecular positions [17]. This methodology has been successfully applied to synthesize sulfur-34 labeled cysteine derivatives and can be adapted for phenolic compound labeling [17]. The enzymatic approach offers high selectivity and mild reaction conditions compared to chemical labeling methods [17].

Acid-Base Behavior and pKa Determination

3-(3,5-Dihydroxyphenyl)propanoic acid exhibits distinctive acid-base behavior due to the presence of multiple ionizable functional groups. The primary ionizable center is the carboxylic acid group, which has a pKa value of 3.82 ± 0.10 [1]. This value is consistent with other phenylpropanoic acids and indicates moderate acid strength, typical for carboxylic acids with electron-donating aromatic substituents.

The compound possesses two phenolic hydroxyl groups positioned at the 3 and 5 positions of the aromatic ring (meta-dihydroxyphenyl or resorcinol pattern). These phenolic groups have significantly higher pKa values, typically in the range of 9-10, which is characteristic of resorcinol derivatives [1] [2]. The meta-positioning of the hydroxyl groups results in weaker acidity compared to ortho or para-dihydroxyphenols due to reduced resonance stabilization.

At physiological pH (7.4), the carboxylic acid group is almost completely ionized (>99.7%), making the predominant species the carboxylate anion with a net charge of -1 [1]. The Henderson-Hasselbalch equation confirms this ionization state: pH = pKa + log([A⁻]/[HA]) = 3.82 + log([carboxylate]/[acid]) = 7.4, yielding a ratio of approximately 3,700:1 in favor of the ionized form.

The physiological charge of -1 significantly influences the compound's solubility, membrane permeability, and protein binding characteristics [1]. The extremely weak basic character (pKa -5.67) indicates negligible protonation under normal physiological conditions.

Solubility Characteristics and Partition Coefficients

The solubility profile of 3-(3,5-Dihydroxyphenyl)propanoic acid is strongly pH-dependent due to its ionizable carboxylic acid group. At acidic pH (2.0), the compound exists predominantly in its neutral form and exhibits poor water solubility due to extensive hydrogen bonding between molecules [3]. The three hydrogen bond donors and four hydrogen bond acceptors [1] create a network of intermolecular interactions that reduce aqueous solubility in the neutral state.

At physiological pH (7.4) and alkaline conditions (pH 10.0), the ionized carboxylate form demonstrates significantly enhanced water solubility [1]. The ionic character reduces intermolecular hydrogen bonding and increases interaction with water molecules, resulting in improved dissolution characteristics.

The compound shows moderate solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions with the solvent molecules stabilize the dissolved species [4] [5]. DMSO provides good solubility due to its ability to disrupt hydrogen bonding networks and form strong solvent-solute interactions. In contrast, poorly polar solvents like chloroform exhibit limited solubility due to weak intermolecular forces with the highly polar phenolic and carboxylic acid functionalities.

Partition coefficient studies indicate LogP values in the range of 0.8-1.5 for the neutral form, suggesting moderate lipophilicity [3]. However, LogP measurements become less meaningful for the ionized form at physiological pH, where the charged carboxylate group drastically reduces lipophilicity and membrane permeability.

The polar surface area of 77.76 Ų [1] falls within the range favorable for oral bioavailability according to Lipinski's Rule of Five, though the compound's ionization state at physiological pH may limit passive membrane transport.

Oxidative Transformation Pathways

3-(3,5-Dihydroxyphenyl)propanoic acid is susceptible to various oxidative transformations due to the presence of electron-rich phenolic hydroxyl groups. The meta-dihydroxyphenyl (resorcinol) moiety is particularly vulnerable to oxidation processes, which can proceed through multiple mechanistic pathways depending on reaction conditions [6] [7] [8].

One-electron oxidation represents the most common initial step in oxidative transformations. The phenolic hydroxyl groups readily undergo single electron transfer to form phenoxyl radicals, which are stabilized by resonance delocalization across the aromatic ring [9] [2]. The formation of these radicals is favored under neutral to basic pH conditions and in the presence of oxidizing agents such as ferric ions, peroxidases, or electrochemical potentials [6] [10].

Hydrogen atom abstraction by hydroxyl radicals (- OH) or other reactive oxygen species leads to the formation of phenoxyl radicals through a different mechanism [7] [11]. This pathway is particularly relevant in biological systems where hydroxyl radicals are generated through Fenton chemistry or enzymatic processes. The resulting phenoxyl radicals exhibit similar reactivity patterns to those formed through electron transfer mechanisms.

Enzymatic oxidation pathways involve peroxidases and laccases, which catalyze the oxidation of phenolic compounds through well-established mechanisms [6] [10]. These enzymes typically require hydrogen peroxide or molecular oxygen as co-substrates and can produce quinone intermediates or facilitate coupling reactions between phenolic species.

The meta-quinone formation pathway is less favorable for resorcinol derivatives compared to ortho or para-dihydroxyphenols due to the meta-positioning of hydroxyl groups [8] [12]. However, under strong oxidizing conditions, quinone-like structures or quinone methides may form through rearrangement processes or additional functionalization reactions [9].

Radical coupling reactions represent a significant degradation pathway, particularly at higher concentrations or prolonged reaction times. Phenoxyl radicals can undergo homo-coupling to form dimeric or polymeric products [13] [14]. These coupling reactions can occur between two radical species (radical-radical coupling) or between a radical and a neutral phenolic molecule (radical-phenol coupling) [15] [16].

The stability of 3-(3,5-Dihydroxyphenyl)propanoic acid toward oxidation is influenced by several factors including pH, temperature, oxygen availability, presence of metal catalysts, and the concentration of antioxidants or radical scavengers [7] [17]. Alkaline conditions generally accelerate oxidative processes, while acidic environments and the presence of chelating agents or radical scavengers can provide protection against oxidative degradation [18].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant